molecular formula C9H17NO6 B019531 methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside CAS No. 22256-76-4

methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Cat. No.: B019531
CAS No.: 22256-76-4
M. Wt: 235.23 g/mol
InChI Key: ZEVOCXOZYFLVKN-SYHAXYEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a derivative of the sugar galactose. It is a white powder that is soluble in water and sparingly soluble in methanol . This compound is used in various biochemical and medical research applications due to its structural similarity to natural carbohydrates.

Mechanism of Action

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside has been shown to induce apoptosis in cells . This process is mediated by the activation of caspase 3 and cleavage of poly(ADP)ribose polymerase (PARP) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside can be synthesized through the condensation of monosaccharide derivatives. One method involves the use of silver triflate as a promoter for the condensation reaction . Another method includes the halide ion-promoted glycosidation using methanol and disaccharide bromide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques such as glycosidation and acetylation reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at the acetamido group or the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the sugar moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is unique due to its beta configuration, which affects its interaction with enzymes and proteins compared to its alpha counterpart. This configuration can influence its biological activity and its use in specific biochemical assays .

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOCXOZYFLVKN-SYHAXYEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 4
Reactant of Route 4
methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 5
methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Reactant of Route 6
methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.